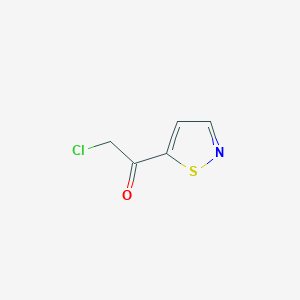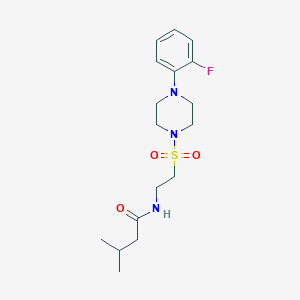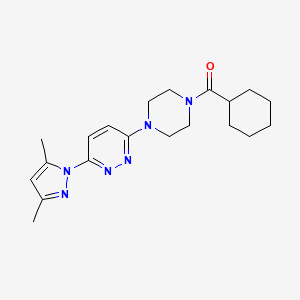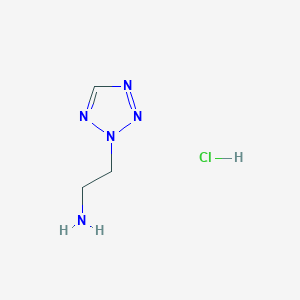![molecular formula C17H25FN2O2 B2973286 Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate CAS No. 1797095-99-8](/img/structure/B2973286.png)
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a sterically congested piperazine derivative . It has an empirical formula of C17H25FN2O2 .
Synthesis Analysis
The compound was prepared using a modified Bruylants approach . The synthesis involved nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium intermediate . This process presented a significant synthetic challenge due to the presence of the N-gem-dimethyl group of the compound .Molecular Structure Analysis
The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 308.39 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of drugs targeting the central nervous system. Its structural features, such as the piperazine ring, are common in molecules with potential psychoactive or stimulant properties .
Pharmacology
In pharmacological research, this compound serves as a precursor for the development of sigma-2 receptor ligands. These ligands have implications in the treatment of cancer and Alzheimer’s disease, as they can influence cell proliferation and neuroprotection .
Organic Chemistry
The tert-butyl group in this compound provides steric hindrance, which is valuable in studying reaction mechanisms and kinetics. It’s used to probe the effects of steric effects on chemical reactivity and stability .
Materials Science
This compound’s robust structure makes it a candidate for creating novel polymeric materials. Its incorporation into polymers could lead to materials with unique properties, such as enhanced durability or chemical resistance .
Environmental Science
While not directly used in environmental science, the compound’s derivatives could be studied for their environmental impact, particularly in terms of biodegradability and potential toxicity .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially in systems where piperazine acts as a mimic of biological amines. This can provide insights into enzyme selectivity and function .
Crystallography
The compound’s crystal structure has been determined, which aids in understanding molecular interactions and packing patterns in solid-state forms. This is crucial for designing compounds with desired physical and chemical properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-13-11-20(16(21)22-17(2,3)4)10-9-19(13)12-14-5-7-15(18)8-6-14/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLXOBTVUAFSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC=C(C=C2)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2973204.png)
![7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973205.png)

methanone](/img/structure/B2973209.png)


![Ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973215.png)
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973216.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)
![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)
![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)